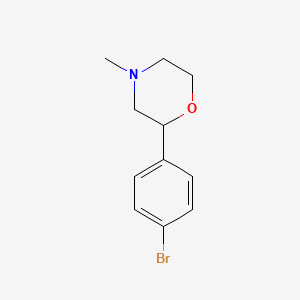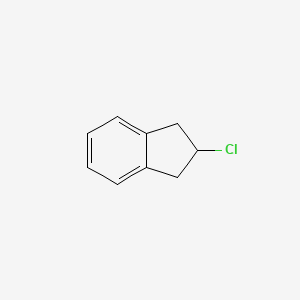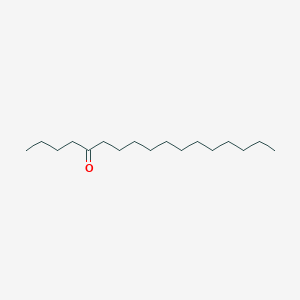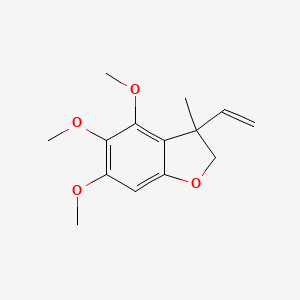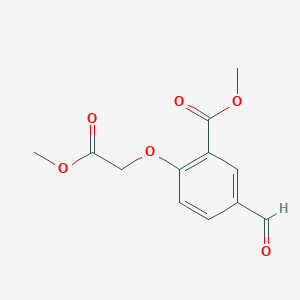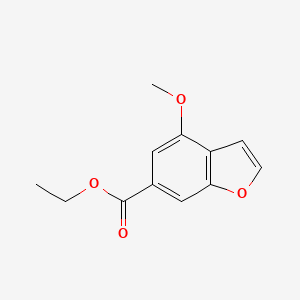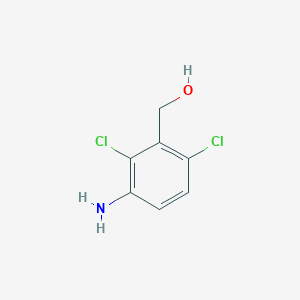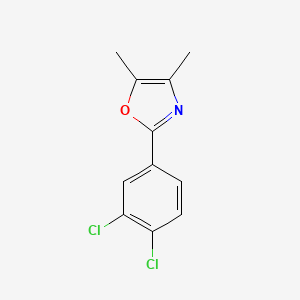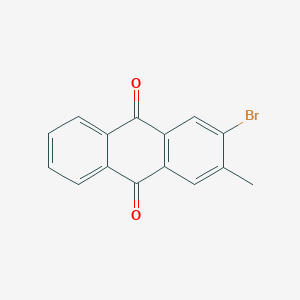
2-Bromo-3-methylanthraquinone
Descripción general
Descripción
2-Bromo-3-methylanthraquinone is a chemical compound with the formula C15H9BrO2 . It has a molecular weight of 301.135 . The IUPAC Standard InChI is InChI=1S/C15H9BrO2/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Anticancer Properties
2-Bromo-3-methylanthraquinone and its derivatives have shown significant potential in cancer research. A study conducted by Zhu et al. (2016) on 2,7-dihydroxy-3-methylanthraquinone (DDMN) revealed remarkable anticancer activity against gastric cancer cells, both in vitro and in vivo, primarily through mitochondria-mediated apoptosis (Zhu et al., 2016). Additionally, Akhtar et al. (2013) synthesized various anthraquinone analogues, including 2-bromomethyl-1,3-dimethoxyanthraquinone, which exhibited moderate cytotoxicity against breast carcinoma and leukemia cell lines (Akhtar et al., 2013).
Application in Dyes and Pigments
Anthraquinone derivatives, including this compound, have applications in the dye and pigment industry. Peters (1992) described the condensation of 2-bromo-1,4-dihydroxyanthraquinone with aminoalcohols, leading to compounds with long wavelength maxima, suitable for coloring synthetic polymer fibers (Peters, 1992).
Antimicrobial and Antiviral Activities
Anthraquinones, including 2-hydroxy-3-methylanthraquinone, have demonstrated significant antimicrobial and antiviral activities. For instance, a study by Ali et al. (2000) highlighted the antimicrobial activities of various anthraquinones isolated from Morinda elliptica, showing potential in fighting against HIV and certain bacteria (Ali et al., 2000). Sun et al. (2019) also reported that 2-hydroxy-3-methylanthraquinone inhibited lung carcinoma cells by modulating the IL-6-induced JAK2/STAT3 pathway (Sun et al., 2019).
Potential in Drug Synthesis
Anthraquinone derivatives are precursors in the synthesis of drugs. Malik et al. (2015) discussed the synthesis of bromaminic acid analogues, which are important for developing both dyes and biologically active compounds (Malik et al., 2015).
Direcciones Futuras
While specific future directions for 2-Bromo-3-methylanthraquinone are not mentioned in the search results, anthraquinones have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring the potential applications of this compound in various fields, including medicine and materials science.
Propiedades
IUPAC Name |
2-bromo-3-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIDAURFOMZGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335074 | |
| Record name | 2-Bromo-3-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-44-6 | |
| Record name | 2-Bromo-3-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



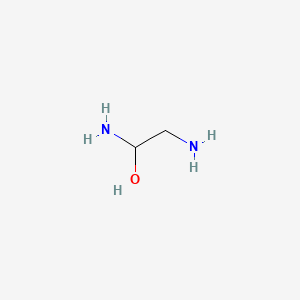


![2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-](/img/structure/B3057614.png)
